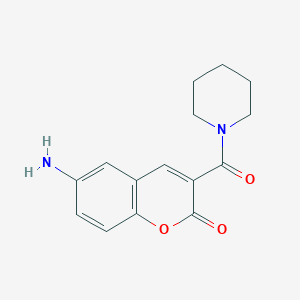
6-amino-3-(piperidine-1-carbonyl)chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-amino-3-(piperidine-1-carbonyl)chromen-2-one is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. The addition of an amino group and a piperidinocarbonyl group to the coumarin structure enhances its chemical reactivity and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of coumarin derivatives, including 6-amino-3-(piperidinocarbonyl)-coumarin, typically involves multi-step reactions. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts such as sulfuric acid or trifluoroacetic acid .
Industrial Production Methods
Industrial production of coumarin derivatives often involves optimizing reaction conditions to achieve high yields and purity. This may include the use of homogeneous and heterogeneous catalysts, as well as green chemistry approaches to minimize environmental impact . The scalability of these methods is crucial for commercial applications, and continuous flow reactors are sometimes employed to enhance efficiency and control over reaction parameters .
Análisis De Reacciones Químicas
Types of Reactions
6-amino-3-(piperidine-1-carbonyl)chromen-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Sulfuric acid, trifluoroacetic acid, phosphorous pentoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinones, while reduction can yield various reduced coumarin derivatives .
Aplicaciones Científicas De Investigación
6-amino-3-(piperidine-1-carbonyl)chromen-2-one has a wide range of scientific research applications:
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of coumarin, 6-amino-3-(piperidinocarbonyl)- involves its interaction with specific molecular targets and pathways. It can bind to enzymes and inhibit their activity, which is crucial for its therapeutic effects. For example, it may inhibit DNA gyrase, an enzyme involved in DNA replication, thereby exhibiting antibacterial properties . Additionally, its interaction with heat shock proteins can contribute to its anticancer effects by disrupting protein folding and stability in cancer cells .
Comparación Con Compuestos Similares
6-amino-3-(piperidine-1-carbonyl)chromen-2-one can be compared with other coumarin derivatives such as:
3-Aminocoumarin: Known for its fluorescence properties and use in biological imaging.
4-Hydroxycoumarin: Widely used as an anticoagulant (e.g., warfarin).
7-Hydroxycoumarin: Known for its antioxidant and anti-inflammatory properties.
The uniqueness of 6-amino-3-(piperidinocarbonyl)-coumarin lies in its combined amino and piperidinocarbonyl groups, which enhance its chemical reactivity and broaden its range of biological activities compared to other coumarin derivatives .
Propiedades
Número CAS |
18144-56-4 |
|---|---|
Fórmula molecular |
C15H16N2O3 |
Peso molecular |
272.3 g/mol |
Nombre IUPAC |
6-amino-3-(piperidine-1-carbonyl)chromen-2-one |
InChI |
InChI=1S/C15H16N2O3/c16-11-4-5-13-10(8-11)9-12(15(19)20-13)14(18)17-6-2-1-3-7-17/h4-5,8-9H,1-3,6-7,16H2 |
Clave InChI |
GKRHYIYUFVXEOY-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)C2=CC3=C(C=CC(=C3)N)OC2=O |
SMILES canónico |
C1CCN(CC1)C(=O)C2=CC3=C(C=CC(=C3)N)OC2=O |
Key on ui other cas no. |
18144-56-4 |
Sinónimos |
6-Amino-3-(piperidinocarbonyl)coumarin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















